molecular formula C27H20ClN3O5 B2591318 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid CAS No. 1373156-28-5

3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid

Cat. No.: B2591318
CAS No.: 1373156-28-5
M. Wt: 501.92
InChI Key: MZRTXTPBAYMJCA-UHFFFAOYSA-N
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Description

3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, a methoxyphenyl group, and an isoxazole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with the methoxyphenyl group: The oxadiazole intermediate is then coupled with a 4-methoxyphenyl ethyl halide using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the isoxazole ring: The resulting intermediate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.

    Carboxylation: Finally, the isoxazole intermediate is carboxylated using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, the oxadiazole ring could interact with metal ions in enzyme active sites, inhibiting their function. The isoxazole ring might mimic natural substrates or inhibitors, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid: Similar structure but lacks the chlorophenyl group.

    3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylethyl)phenyl)isoxazole-5-carboxylic acid: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the chlorophenyl and methoxyphenyl groups in 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid provides unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities or material properties.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

3-[4-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O5/c1-34-21-12-8-17(9-13-21)22(26-29-25(31-36-26)19-6-10-20(28)11-7-19)14-16-2-4-18(5-3-16)23-15-24(27(32)33)35-30-23/h2-13,15,22H,14H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRTXTPBAYMJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)C3=NOC(=C3)C(=O)O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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